(4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide
Compound Description: This compound series, encompassing both the 4-methoxy (5a) and 4,8-dimethoxy (5b) derivatives, was synthesized and utilized as a foundational scaffold for developing novel heterocyclic compounds with anti-inflammatory and analgesic properties. [] These compounds demonstrated good yields and served as starting materials for a range of subsequent chemical modifications. []
Compound Description: This compound (6a-b) represents another derivative generated from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series. [] It plays a significant role in the pursuit of new heterocyclic compounds with potential anti-inflammatory and analgesic effects. []
Compound Description: Synthesized from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, this compound (7a-b) forms part of a larger effort to design and synthesize novel heterocyclic compounds possessing potential anti-inflammatory and analgesic activities. []
N-(2-Thioxopyrimidine)-methylbenzodifuran-2-carbimidoyl chloride (8a-b) and N-(2-(Methylthio)pyrimidine)-3-methylbenzodifuran-2-carbimidoyl chloride (9a-b)
Compound Description: These two compounds, both derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, are structurally similar and were synthesized as part of a research effort to create novel heterocyclic compounds. []
N-(2,6-Di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine)methanamine (10a-d)
Compound Description: This series of compounds (10a-d), derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide scaffold, displayed noteworthy inhibitory activity against COX-2, indicating potential as anti-inflammatory agents. [] Furthermore, these compounds exhibited analgesic activity and effectively reduced edema. []
8-(Methylbenzodifuran)-thiazolopyrimido[1,6-a][1,3,5]triazine-3,5-dione (11a-b) and 8-(3-Methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-trione (12a-b)
Compound Description: These compounds, derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide, represent complex heterocyclic structures synthesized as part of a research effort to develop novel compounds. []
Compound Description: This series of compounds (13a-f), built upon the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide scaffold, demonstrated potent COX-2 inhibitory activity, suggesting potential as anti-inflammatory agents. [] In addition, these compounds exhibited significant analgesic and anti-inflammatory activities, along with effectiveness in reducing edema. []
Quinazoline Compound 1 (KIN-1) and Analogues (KIN-236, KIN-15, KIN-332)
Compound Description: These quinazoline-based compounds were identified and investigated as part of a study focused on discovering small-molecule inhibitors of CaMKIIδ. [] KIN-1 exhibited inhibitory activity against CaMKIIδ kinase activity. [] Further investigation involved profiling KIN-236, an analogue of KIN-1, against a panel of 337 kinases, revealing its inhibitory activity against CaMKIIδ and CaMKIIγ. [] KIN-15 and its analogue KIN-332 were also profiled for their kinase inhibitory activity. []
Compound Description: LY320135 is an inverse agonist of the cannabinoid receptor 1 (CB1). [] It binds to CB1 with wild-type receptor affinity, indicating its potent interaction with this receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.